2-(Methylthio)benzo[d]oxazole-6-methanol
Description
Overview of Benzoxazole (B165842) Scaffold: Structural Features and General Importance in Chemical Research
The benzoxazole scaffold is a bicyclic heterocyclic aromatic compound, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This planar, electron-rich system is a key feature that allows it to interact with various biological targets. The presence of both a nitrogen and an oxygen atom in the five-membered oxazole ring provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. researchgate.netwisdomlib.org The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological properties. nih.govnih.gov
The importance of the benzoxazole core is underscored by its presence in a number of commercially available drugs and biologically active natural products. nih.gov Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.gov This broad range of activities has made the benzoxazole scaffold a focal point in drug discovery and development. ajphs.com
Rationale for Investigating Substituted Benzoxazole Derivatives in Advanced Chemical Sciences
The investigation of substituted benzoxazole derivatives is driven by the desire to modulate and enhance their inherent biological activities. The introduction of different functional groups onto the benzoxazole core can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific biological targets. nih.gov
For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the benzoxazole ring, potentially enhancing its interaction with target enzymes or receptors. Furthermore, the addition of specific side chains can be used to target particular cellular components or to improve the compound's solubility and bioavailability. The systematic exploration of substituted benzoxazoles allows chemists to establish structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective therapeutic agents. tandfonline.com
Specific Research Context and Objectives for 2-(Methylthio)benzo[d]oxazole-6-methanol
While extensive research has been conducted on the broader family of benzoxazoles, This compound remains a relatively unexplored compound in the scientific literature. Its chemical structure, however, presents several points of interest for chemical and pharmacological research. The presence of a methylthio group at the 2-position and a methanol (B129727) group at the 6-position suggests potential for a unique biological activity profile.
The methylthio group is known to be present in various biologically active molecules and can participate in important interactions with biological targets. It can also be a site for metabolic transformations, potentially influencing the compound's pharmacokinetic properties. The methanol (hydroxymethyl) group can act as a hydrogen bond donor and acceptor, and it provides a handle for further chemical modifications, such as esterification or etherification, to create a library of related compounds for SAR studies.
Given the known anticancer and antimicrobial activities of many benzoxazole derivatives, a primary research objective for This compound would be to investigate its potential in these therapeutic areas. Preliminary studies would likely involve its synthesis and characterization, followed by in vitro screening against a panel of cancer cell lines and microbial strains. Further objectives would include elucidating its mechanism of action and exploring its potential as a lead compound for the development of new drugs.
Chemical and Physical Properties of this compound
Below is a table summarizing the known chemical and physical properties of the compound.
| Property | Value |
| IUPAC Name | (2-(methylthio)benzo[d]oxazol-6-yl)methanol |
| CAS Number | 1430933-70-2 |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Canonical SMILES | CSC1=NC2=C(O1)C=C(C=C2)CO |
Potential Research Findings and Future Directions
| Research Area | Potential Findings and Future Directions |
| Synthesis | Development of an efficient, high-yield synthetic route for the compound and its analogs. |
| Anticancer Activity | In vitro screening against various cancer cell lines to determine its cytotoxic and antiproliferative effects. Investigation of its mechanism of action, such as apoptosis induction or cell cycle arrest. |
| Antimicrobial Activity | Evaluation of its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. |
| Structure-Activity Relationship (SAR) Studies | Synthesis of a series of derivatives by modifying the methylthio and methanol groups to understand the structural requirements for biological activity. |
| Computational Studies | Molecular docking studies to predict its binding modes with potential biological targets. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C9H9NO2S/c1-13-9-10-7-3-2-6(5-11)4-8(7)12-9/h2-4,11H,5H2,1H3 |
InChI Key |
AWBVUQKVEGMXSF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=C(C=C2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylthio Benzo D Oxazole 6 Methanol and Its Analogs
Strategic Approaches to Benzoxazole (B165842) Core Construction
The formation of the benzoxazole ring is the cornerstone of synthesizing 2-(Methylthio)benzo[d]oxazole-6-methanol. The most prevalent and versatile methods involve the cyclization of appropriately substituted 2-aminophenols with various one-carbon electrophilic reagents. prepchem.comnih.gov These strategies offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2-position of the benzoxazole system. Furthermore, metal-catalyzed reactions have emerged as powerful tools for benzoxazole synthesis, often proceeding under mild conditions with high efficiency.
Cyclization Reactions of 2-Aminophenols with Carbonyl Precursors
A cornerstone in the synthesis of the benzoxazole framework is the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing precursor. prepchem.com This approach is widely utilized due to the ready availability of the starting materials and the generally high yields of the cyclization reaction. The key starting material for the synthesis of this compound would be 4-amino-3-hydroxybenzyl alcohol. The synthesis of this crucial intermediate can be achieved through the reduction of 4-nitro-3-hydroxybenzoic acid, followed by reduction of the carboxylic acid, or through related hydroxymethylation and reduction sequences of substituted anilines. prepchem.comgoogle.com
The reaction of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, is a well-established method for the synthesis of 2-substituted benzoxazoles. evitachem.comresearchgate.net This one-pot synthesis is often facilitated by the use of dehydrating agents or catalysts that promote the initial amidation followed by intramolecular cyclization. For the synthesis of analogs of the target molecule, various carboxylic acids can be employed.
For instance, the use of methanesulfonic acid has been reported as a highly effective catalyst for the reaction of 2-aminophenols with carboxylic acids, proceeding through an in situ generated acid chloride. researchgate.net This method is compatible with a wide range of functional groups on both the 2-aminophenol and the carboxylic acid.
| Catalyst/Reagent | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |
| Methanesulfonic acid | 2-Aminophenol | Various Carboxylic Acids | - | Heat | High | researchgate.net |
| PS-PPh3 resin | 2-Aminophenol | Various Carboxylic Acids | - | Microwave | High | evitachem.com |
| Lawesson's Reagent | 2-Aminophenol | Various Carboxylic Acids | - | Microwave | Good | evitachem.com |
The condensation of 2-aminophenols with aldehydes is another widely used and efficient method for constructing the benzoxazole ring. prepchem.comnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to afford the 2-substituted benzoxazole. A variety of catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been employed to promote this transformation under diverse reaction conditions. prepchem.com While this method is highly effective for synthesizing 2-aryl and 2-alkyl benzoxazoles, it is less directly applicable for the introduction of a 2-methylthio group as required for the target molecule. However, it remains a crucial methodology for the synthesis of a broad range of benzoxazole analogs.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |
| Samarium triflate | o-amino(thio)phenols | Aldehydes | Aqueous | Mild | Good | prepchem.com |
| Fe3O4-supported Lewis acidic ionic liquid | 2-Aminophenol | Aldehydes | Solvent-free | Sonication, 70 °C | Moderate to High | prepchem.com |
| Fluorophosphoric acid | 2-Aminophenol | Aldehydes | Ethanol | Room Temp | High | nih.gov |
A more specialized method for the construction of the benzoxazole core involves the annulation of 2-aminophenols with alpha-diazoesters. This process can be promoted by transition metal catalysts, such as those based on cobalt. While not a mainstream approach for simple benzoxazoles, it offers a unique pathway for the synthesis of specific derivatives. The reaction proceeds via the formation of a carbene intermediate which then undergoes subsequent reactions to form the heterocyclic ring. This methodology could potentially be adapted for the synthesis of analogs with a methylene (B1212753) linker at the 2-position.
Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazoles are no exception. prepchem.com These methods often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Palladium, copper, and iron are among the most commonly used metals for catalyzing benzoxazole formation.
Palladium catalysts are particularly effective in promoting the oxidative cyclization of various precursors to form the benzoxazole ring. One notable example is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. While this specific reaction is often applied to unsaturated amine precursors, the underlying principle of palladium-mediated intramolecular C-O bond formation is relevant.
A more direct application involves the palladium-catalyzed oxidative cyclization of N-allyl-2-aminophenols. In the presence of a palladium(II) catalyst and an oxidant, these substrates can undergo an alkoxyacyloxylation process to form functionalized dihydro-1,4-benzoxazines. While not directly yielding a benzoxazole, this methodology highlights the capability of palladium to mediate intramolecular C-O bond formation in 2-aminophenol derivatives.
| Catalyst | Substrate | Oxidant | Solvent | Conditions | Product | Reference |
| Pd(OAc)2 | N-allyl-N-Ts-2-aminophenol | PhI(OCOR)2 | CH3CN | Room Temp | Dihydro-1,4-benzoxazine | evitachem.com |
Copper-Catalyzed Transformations
Copper catalysis offers a versatile and cost-effective platform for the synthesis of benzoxazole rings. These methods often proceed under milder conditions compared to traditional condensation reactions and exhibit broad functional group tolerance. The primary copper-catalyzed routes applicable to the synthesis of 2-(methylthio)benzoxazole analogs involve the intramolecular cyclization of 2-halophenol derivatives or the hydroamination of alkynones.
One prominent strategy involves the ligand-free, copper(II) oxide (CuO) nanoparticle-catalyzed intramolecular cyclization. This method is effective for the synthesis of various benzoxazoles from o-haloaryl amide or amine precursors. For the synthesis of an analog of the target compound, one could envision starting with a suitably substituted N-(2-halo-4-(hydroxymethyl)phenyl)thioformamide. The copper catalyst facilitates the crucial intramolecular C-O bond formation. These reactions are typically performed in a polar aprotic solvent like DMSO under an air atmosphere, with the heterogeneous catalyst being easily recoverable and recyclable.
Another powerful copper-catalyzed method is the hydroamination of alkynones with 2-aminophenols. rsc.org This reaction proceeds through the addition of the amino group to the alkyne, followed by an intramolecular cyclization and elimination sequence to furnish the benzoxazole core. rsc.orgresearchgate.net For instance, reacting a substituted 2-aminophenol like (4-amino-3-hydroxyphenyl)methanol with a suitable alkynone in the presence of a copper catalyst such as copper(II) triflate could yield the desired benzoxazole scaffold. nih.gov
The table below summarizes representative conditions for copper-catalyzed benzoxazole syntheses, which could be adapted for the target molecule.
| Catalyst System | Substrates | Conditions | Yield (%) | Reference |
| CuI / Brønsted Acid | 2-Aminophenol, β-Diketone | Acetonitrile, 80 °C, 16h | 64-89 | organic-chemistry.org |
| Cu(II) triflate | 2-Aminophenol, Alkynone | o-Xylene, 120 °C, 19h | Moderate to High | nih.gov |
| CuO Nanoparticles | o-Bromoaryl derivatives | DMSO, K₂CO₃, 110 °C | up to 97 |
Zirconium-Catalyzed Methods
Zirconium-based catalysts, particularly zirconium tetrachloride (ZrCl₄), are effective Lewis acids for promoting the synthesis of benzoxazoles under mild and environmentally friendly conditions. nih.govbohrium.com These catalysts are valued for their low toxicity, low cost, and high stability towards water and oxygen. nih.gov
A notable application is the one-pot, three-component reaction between a catechol, an aldehyde, and an ammonium (B1175870) salt, catalyzed by ZrCl₄ in ethanol. nih.gov This method forms the benzoxazole ring through sequential C-N and C-O bond formations. To synthesize the target compound's scaffold, 4-(hydroxymethyl)benzene-1,2-diol could be used as the catechol component. This approach is highly efficient, with a broad substrate scope and tolerance for various functional groups, making it suitable for late-stage functionalization. nih.gov
Alternatively, zirconium dodecylphosphonate has been reported as a selective heterogeneous catalyst for the preparation of 2-alkylbenzoxazoles from aliphatic carboxylic acids and 2-aminophenol under solvent-free conditions. ijcce.ac.ir This demonstrates the utility of zirconium catalysts in promoting the key condensation-cyclization step.
The table below outlines optimized conditions for a zirconium-catalyzed benzoxazole synthesis.
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| ZrCl₄ (5 mol%) | Catechol, Aldehyde, Ammonium Acetate | Ethanol, 60 °C, 4-6h | up to 97 | nih.gov |
| ZrCl₄ | 2-Aminophenol, Aldehyde (in situ azido (B1232118) complex) | - | Good | organic-chemistry.org |
Nanocatalysis in Benzoxazole Synthesis
The use of nanocatalysts in organic synthesis aligns with the principles of green chemistry, offering advantages such as high efficiency, selectivity, and catalyst recyclability. researchgate.net Various nanocatalysts have been developed for benzoxazole synthesis, often enabling reactions under milder conditions and with improved yields.
Magnetic nanoparticles are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. For example, an imidazolium (B1220033) chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has been shown to be an effective catalyst for the condensation of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound irradiation. nih.gov This method is rapid, efficient, and produces water as the only byproduct. nih.gov
Other notable nanocatalysts include manganese dioxide (MnO₂) nanoparticles, which act as an efficient oxidant for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and various aldehydes under ultrasonic irradiation. figshare.com Additionally, a composite catalyst of TiO₂–ZrO₂ has been utilized for the synthesis of 2-aryl substituted benzoxazoles, highlighting the benefits of green catalysts, short reaction times, and high yields. nih.gov
The following table presents examples of nanocatalyst systems used for benzoxazole synthesis.
| Nanocatalyst | Substrates | Conditions | Yield (%) | Reference |
| LAIL@Fe₃O₄ MNP | 2-Aminophenol, Aldehyde | Solvent-free, Ultrasound, 70 °C, 30 min | up to 90 | nih.gov |
| MnO₂ Nanoparticles | 2-Aminophenol, Aldehyde | Acetonitrile, Ultrasound | High | figshare.com |
| TiO₂–ZrO₂ | 2-Aminophenol, Aldehyde | Acetonitrile, 60 °C, 15-25 min | 83-93 | nih.gov |
Direct C-H Functionalization Strategies at the Benzoxazole C2 Position
Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized substrates. nih.gov For benzoxazoles, the C2 position is the most common site for such transformations. While direct C-H methylthiolation is not widely reported, analogous C-H amination and arylation reactions provide a framework for how such a transformation could be developed.
Copper-catalyzed direct C-H arylation of benzoxazoles with aryl bromides has been demonstrated using a CuI/PPh₃-based catalyst system. nih.gov This process involves the activation of the C2-H bond and subsequent coupling with the aryl halide. The development of a similar protocol using a methylthio source, such as methyl disulfide or sodium S-methyl thiosulfate, rsc.org could provide a direct route to the 2-(methylthio) moiety.
A metal-free approach for the synthesis of 2-mercaptobenzoxazoles has been described using 1,3-propanedithiol (B87085) and potassium hydroxide (B78521) in DMSO. nih.gov This method proceeds via a direct C-H mercaptalization of the heteroarene. Adapting this strategy to use a methylthiolating agent could offer a direct and efficient pathway to the target structure.
The table below shows conditions for related C-H functionalization reactions on the benzoxazole core.
| Catalyst/Reagent | Coupling Partner | Conditions | Yield (%) | Reference |
| CuI / PPh₃ | Aryl Bromides | K₂CO₃, Dioxane, 110 °C | Good to Excellent | nih.gov |
| KOH / DMSO | 1,3-Propanedithiol | 120 °C, 12h | High | nih.gov |
Tertiary Amide Transformation Approaches
The transformation of tertiary amides into functional groups on a heterocyclic core represents a versatile synthetic strategy. A recently developed method allows for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. nih.govmdpi.comresearchgate.net This process involves the activation of the amide's carbonyl group with triflic anhydride (B1165640) (Tf₂O) in the presence of a mild base like 2-fluoropyridine. mdpi.comresearchgate.net
The reaction proceeds via a cascade mechanism: the activated amide forms a reactive intermediate which is then attacked by the amino group of the 2-aminophenol. This is followed by intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.govmdpi.com To apply this to the synthesis of this compound, a thio-containing tertiary amide would be required as the precursor. For example, a tertiary N,N-dimethylthioacetamide could potentially be used to introduce the methylthio group at the C2 position when reacted with (4-amino-3-hydroxyphenyl)methanol. This approach offers a direct way to construct the substituted benzoxazole core in a single step from readily available starting materials.
| Activating Agent | Substrates | Conditions | Yield (%) | Reference |
| Tf₂O / 2-F-Pyr | Tertiary Amide, 2-Aminophenol | DCM, Room Temp, 1h | High | mdpi.comresearchgate.net |
Ring-Opening/Annulation Cascade Reactions for Benzoxazole Scaffolds
While many cascade reactions involve the transformation of a pre-formed benzoxazole ring into a different heterocyclic system, rsc.orgresearchgate.net the principles of ring-opening and annulation can also be applied to their synthesis. These strategies often involve the formation of multiple bonds in a single operation, leading to complex molecular architectures from simple precursors.
A relevant example is the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure to form 1,4-benzoxazine scaffolds. rsc.org Although this specific reaction modifies the benzoxazole, it demonstrates the feasibility of ring-opening/annulation sequences involving this heterocycle.
A synthetic strategy for the target compound could potentially involve an intramolecular cascade. For instance, a precursor like a 2-((2-hydroxy-5-(hydroxymethyl)phenyl)amino)-2-thioxoacetate could undergo an intramolecular cyclization-decarboxylation cascade to form the 2-mercaptobenzoxazole-6-methanol intermediate, which could then be methylated. While direct literature precedents for this specific cascade are scarce, the development of such one-pot reactions is a key area of modern synthetic chemistry.
Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of benzoxazoles has been a fertile ground for the application of these principles.
Key green approaches include:
Use of Water as a Solvent: An efficient one-step synthesis of benzoxazole-2-thiols has been developed using water as the solvent. This method involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) and is notable for being metal- and ligand-free, offering excellent yields and short reaction times. researchgate.net
Solvent-Free Reactions: Many modern protocols, particularly those using nanocatalysts or microwave irradiation, are performed under solvent-free conditions. nih.gov The reaction of 2-aminophenol with aldehydes catalyzed by a magnetic nanocatalyst under ultrasound irradiation is a prime example, significantly reducing solvent waste. nih.govrsc.org
Energy-Efficient Methods: Microwave researchgate.net and ultrasound irradiation nih.govfigshare.com are increasingly used to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. These techniques represent a more energy-efficient way to promote chemical transformations.
Recyclable Catalysts: The use of heterogeneous catalysts, such as magnetic nanoparticles nih.gov or catalysts supported on silica, is a cornerstone of green synthesis. These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov
Atom Economy: One-pot and multi-component reactions are designed to maximize atom economy by incorporating most or all atoms from the starting materials into the final product, thereby minimizing byproduct formation. nih.gov The ZrCl₄-catalyzed three-component synthesis of benzoxazoles is an excellent illustration of this principle. nih.gov
The table below highlights various green methodologies applied to the synthesis of benzoxazoles and their derivatives.
| Green Approach | Catalyst/Conditions | Key Advantages | Reference(s) |
| Aqueous Media | Tetramethylthiuram disulfide (TMTD) | Metal-free, short reaction time, excellent yield | researchgate.net |
| Ultrasound/Solvent-Free | LAIL@Fe₃O₄ MNP | Recyclable catalyst, rapid reaction, no solvent waste | nih.govrsc.org |
| Microwave Irradiation | Various catalysts | Reduced reaction times, improved yields, energy efficiency | researchgate.net |
| Recyclable Heterogeneous Catalyst | TiO₂–ZrO₂ | Green catalyst, high yield, short reaction time | nih.gov |
| One-Pot, Multi-Component Reaction | ZrCl₄ | High atom economy, mild conditions, operational simplicity | nih.gov |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. mdpi.com Unlike conventional heating, microwave irradiation offers direct and efficient heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and improved product purity. mdpi.comchowgules.ac.in This methodology has been successfully applied to the synthesis of various benzoxazole derivatives. mdpi.com
The synthesis of 2-arylbenzoxazoles, for instance, has been achieved through the microwave-assisted cyclization of 2-aminophenols with benzaldehydes. nih.gov In one approach, a deep eutectic solvent (DES) composed of choline (B1196258) chloride and oxalic acid was used as a recyclable catalyst under solvent-free microwave irradiation. nih.gov This method provided good to excellent yields of the desired products in as little as 15 minutes at 120°C. nih.gov The efficiency of microwave heating was found to be superior to both conventional heating and ultrasound irradiation under similar conditions. nih.gov
Another strategy involves a one-pot, three-component reaction for the synthesis of benzoxazole libraries. This approach has been shown to be effective for producing compounds with potential analgesic properties. ajchem-a.com Microwave irradiation can also facilitate catalyst-free syntheses in green media like water, further enhancing the environmental credentials of the process. nih.gov For example, the synthesis of N-alkylated 2-aminobenzoxazoles has been developed using microwave assistance in an aqueous medium without the need for a transition-metal catalyst. nih.gov
| Precursors | Catalyst/Conditions | Time | Yield | Reference |
| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES), MW, 120°C, Solvent-free | 15 min | 81-99% | nih.gov |
| 2-Aminobenzoxazole, Alkyl Halides | MW, 100°C, H₂O-IPA | 15 min | High | nih.gov |
| 2-Aminophenol, Benzaldehyde (B42025) | None, MW, Anhydrous Ethanol | 1-1.5 min | Good | ijpbs.com |
| 2-Aminophenol, Aldehydes | Various Catalysts | Variable | High | mdpi.com |
Ultrasonic-Assisted Protocols
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional synthesis. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. amazonaws.com This technique has been effectively employed for the synthesis of benzoxazoles, often under mild and environmentally friendly conditions. core.ac.uk
A notable example is the synthesis of benzoxazole derivatives from o-aminocardanol and various aromatic aldehydes using Indion 190 resin as a heterogeneous, reusable catalyst under ultrasonic irradiation. The reaction proceeds efficiently in ethanol, a green solvent, and tolerates a wide range of functional groups on the aldehyde, including both electron-donating and electron-withdrawing substituents. The catalyst can be recovered and reused multiple times without a significant loss of activity, which is enhanced by the ultrasonic effect helping to clean the catalyst surface.
Ultrasound has also been utilized in the solvent-free synthesis of 2-substituted benzoxazoles. One such protocol uses an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles as a magnetic catalyst. This method is characterized by a rapid reaction time (30 minutes) and high yields (up to 90%), with water being the only byproduct. The magnetic nature of the catalyst allows for its easy separation and reuse. These examples highlight the role of sonochemistry in developing faster, more efficient, and sustainable synthetic routes to benzoxazole analogs. core.ac.uk
| Precursors | Catalyst/Conditions | Time | Yield | Reference |
| o-Aminocardanol, Aromatic Aldehydes | Indion 190 resin, Ultrasound, Ethanol | - | Good | |
| 2-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound, 70°C, Solvent-free | 30 min | up to 90% | |
| Schiff Bases, NaCN | Ultrasound, 50°C | 2 h | High | core.ac.uk |
Mechanochemical Approaches (Grindstone Chemistry)
Mechanochemistry, particularly the "grindstone" or mortar-and-pestle method, represents a highly sustainable and efficient approach to chemical synthesis. By eliminating the need for bulk solvents, these methods reduce waste and often lead to shorter reaction times and simplified workup procedures. This technique has been successfully applied to the synthesis of benzoxazole derivatives.
For example, 2-substituted benzoxazoles have been synthesized by grinding 2-aminophenol with various aromatic aldehydes in the presence of a catalyst. One study utilized strontium carbonate (SrCO₃) as a catalyst, achieving high yields in just 20 minutes at room temperature under solvent-free conditions via manual grinding. Another report demonstrated the use of potassium ferrocyanide as an efficient catalyst for the same transformation, affording products in excellent yields (87–96%) in under two minutes.
These mechanochemical methods are not only environmentally benign but also offer practical advantages such as operational simplicity and cost-effectiveness. The ability to conduct reactions at ambient temperature without solvents makes grindstone chemistry an attractive alternative to traditional solution-phase synthesis for preparing benzoxazole scaffolds. core.ac.uk
| Precursors | Catalyst/Conditions | Time | Yield | Reference |
| 2-Aminophenol, Aldehydes | SrCO₃, Grinding, RT, Solvent-free | 20 min | High | |
| 2-Aminophenol, Aldehydes | K₄[Fe(CN)₆], Grinding, RT, Solvent-free | < 2 min | 87-96% | |
| Schiff Bases, NaCN | Grinding, 14 Hz | 2 h | High | core.ac.uk |
Solvent-Free and Aqueous Media Reactions
The development of synthetic protocols that operate under solvent-free conditions or in aqueous media is a cornerstone of green chemistry. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. The synthesis of benzoxazoles has been a fertile ground for the application of these principles.
Several methodologies for benzoxazole synthesis proceed efficiently without any solvent. For instance, the condensation of 2-aminophenol and benzaldehyde can be catalyzed by a Brønsted acidic ionic liquid gel at 130°C, affording the product in excellent yield. The catalyst in this system can be recovered and reused. Similarly, magnetic nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) have been used as a recyclable catalyst for the solvent-free synthesis of 2-arylbenzoxazoles at a mild temperature of 50°C.
Aqueous media also provide an excellent alternative for benzoxazole synthesis. Samarium(III) triflate has been shown to be an efficient and reusable catalyst for the condensation of o-aminophenols with aldehydes under mild conditions in water, demonstrating the feasibility of forming the benzoxazole ring in an aqueous environment. These methods, which avoid organic solvents, offer significant advantages in terms of environmental impact, safety, and cost.
| Precursors | Catalyst/Conditions | Medium | Yield | Reference |
| 2-Aminophenol, Benzaldehyde | Brønsted Acidic Ionic Liquid Gel, 130°C | Solvent-free | 98% | |
| 2-Aminophenol, Aldehydes | Fe₃O₄@SiO₂-SO₃H, 50°C | Solvent-free | High | |
| o-Aminophenols, Aldehydes | Samarium Triflate | Aqueous | Good | |
| 2-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound, 70°C | Solvent-free | up to 90% |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents and harsh oxidants or reductants. core.ac.uk By using electricity as a "traceless" reagent, electrosynthesis can provide unique reaction pathways under mild conditions.
A novel electrochemical method for synthesizing benzoxazoles from readily available anilides has been reported. core.ac.uk This approach utilizes common electrode materials and a simple constant current protocol, proceeding via the intramolecular cyclization of an amidyl radical intermediate. core.ac.uk The method is tolerant of various functional groups and provides good yields. core.ac.uk
Another strategy involves the electrochemical oxidation and cyclization of glycine (B1666218) derivatives through an intramolecular Shono-type oxidative coupling. This process is both atom-economical and eco-friendly, as it operates under transition metal- and oxidant-free conditions, generating only hydrogen gas as a byproduct. Furthermore, an "ex-cell" approach has been developed where a hypervalent iodine(III) species is generated electrochemically and then added to ortho-iminophenols to induce clean cyclization into benzoxazoles. This method is compatible with a broad range of redox-sensitive functional groups.
| Precursors | Method | Key Features | Yield | Reference |
| Anilides | Direct electrochemical cyclization | Reagent-free, employs amidyl radicals | Good | core.ac.uk |
| Glycine Derivatives | Intramolecular Shono-type coupling | Metal- and oxidant-free, H₂ byproduct | 51-85% | |
| ortho-Iminophenols | "Ex-cell" with electrogenerated I(III) | Compatible with redox-sensitive groups | High |
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has revolutionized chemical manufacturing by enabling safer, more efficient, and scalable production compared to traditional batch processes. In a flow reactor, reagents are continuously pumped through tubes or channels where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. This technology is particularly advantageous for handling unstable intermediates and highly exothermic reactions.
An efficient and scalable synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines has been developed using a continuous flow reactor. The process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This intermediate is immediately quenched in-line with an electrophile, minimizing byproduct formation and allowing for the safe handling of a potentially hazardous species. This method has been successfully scaled up, demonstrating its robustness and reliability for producing kilograms of material. The precise temperature control and short residence times for unstable intermediates are key advantages that make flow chemistry a superior choice for the large-scale synthesis of complex benzoxazole analogs.
| Precursors | Process | Key Advantages | Scale | Reference |
| 3-Halo-N-acyl anilines | ortho-Lithiation, Cyclization, In-line Quench | Precise temperature control, safe handling of unstable intermediates, scalability | 400 mmol |
Synthesis of the this compound Moiety and Related Functionalizations
The synthesis of the specific target molecule, this compound, involves the strategic construction of the benzoxazole core followed by the introduction or pre-installation of the required functional groups at the C2 and C6 positions. The advanced methodologies described previously can be adapted for the core synthesis, while specific functionalization reactions are required to install the methylthio and methanol (B129727) moieties.
A plausible synthetic route begins with a precursor that already contains the hydroxymethyl group, such as 4-amino-3-hydroxybenzyl alcohol. The condensation of this specialized aminophenol with a reagent capable of introducing the methylthio group at the C2 position would form the target structure. Reagents like carbon disulfide followed by methylation, or a methylthio-containing carboxylic acid derivative, could be employed for the cyclization step.
Alternatively, the synthesis can proceed through the functionalization of a pre-formed benzoxazole ring. For example, a 6-(hydroxymethyl)benzoxazole precursor could be synthesized first. The C2 position of the benzoxazole ring can then be functionalized. While direct C-H functionalization at the C2 position is possible, it can be challenging. A more common approach is the cyclization of precursors that already contain the desired C2 substituent. For the methylthio group, this could involve the cyclization of an o-aminophenol with a methylthio-containing electrophile.
Transition metal-catalyzed reactions have also been developed for the functionalization of the fused benzene (B151609) ring of the benzoxazole system, which could be applied to introduce or modify substituents at the C6 position. For instance, palladium-catalyzed C-H activation can be used to introduce alkenyl groups at the C4 position, demonstrating the potential for regioselective functionalization of the benzene ring. While specific methods for introducing a methanol group at C6 via C-H activation are less common, one could envision a strategy where a C6-halogenated benzoxazole undergoes a metal-catalyzed coupling reaction followed by chemical modification to yield the desired alcohol.
The synthesis of 2-(methylthio) substituted benzoxazoles can also be approached by reacting 2-mercaptobenzoxazole (B50546) with a methylating agent. The precursor, 2-mercaptobenzoxazole, is readily synthesized from 2-aminophenol and carbon disulfide. Subsequent reaction with a methylating agent like methyl iodide would yield the 2-(methylthio)benzoxazole core, which could then be functionalized at the C6 position if not already present.
Strategies for Introducing the Methylthio Group
The introduction of the methylthio group at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target molecule. A primary strategy involves the cyclization of a suitably substituted o-aminophenol with a reagent that provides the C2-SMe unit.
One common approach is the reaction of an o-aminophenol with carbon disulfide in the presence of a base to form a 2-mercaptobenzoxazole intermediate. This intermediate can then be S-methylated using a methylating agent such as methyl iodide or dimethyl sulfate. This two-step process is generally robust and allows for the late-stage introduction of the methylthio group.
Alternatively, direct cyclization methods using reagents that already contain the methylthio moiety are being explored. For instance, the condensation of an o-aminophenol with S-methyl-isothiourea or related synthons can provide a more direct route to the 2-(methylthio)benzoxazole core. Research into transition metal-free, free-radical sulfenylation of α-C(sp³)-H bonds in arylacetamides, followed by p-toluenesulfonic acid (p-TSA) promoted annulation, has also shown promise for the synthesis of 2-thiomethyl benzoxazoles.
| Reagent | Intermediate/Product | Key Features |
| Carbon Disulfide followed by Methyl Iodide | 2-Mercaptobenzoxazole, then 2-(Methylthio)benzoxazole | Two-step, reliable, common |
| S-Methyl-isothiourea | 2-(Methylthio)benzoxazole | Direct cyclization, potentially more atom-economical |
| Thiophenols (with arylacetamides) | 2-Thiomethyl benzoxazoles | Transition metal-free, radical pathway |
Approaches for Introducing and Modifying the Hydroxyl Group (Methanol Moiety)
The incorporation of the methanol group at the 6-position of the benzoxazole ring can be achieved either by starting with a pre-functionalized precursor or by functionalizing the benzoxazole core at a later stage.
A common strategy involves starting with a 4-substituted-2-aminophenol where the substituent at the 4-position is a precursor to the hydroxymethyl group. For example, 4-carboxy-2-aminophenol can be used as a starting material. After the formation of the 2-(methylthio)benzoxazole ring, the carboxylic acid at the 6-position can be reduced to the corresponding alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes.
Another approach is the direct hydroxymethylation of the 2-(methylthio)benzoxazole core. This can be challenging due to potential side reactions and issues with regioselectivity. However, methods involving the use of formaldehyde (B43269) in the presence of a base or acid catalyst are being investigated. evitachem.com Furthermore, palladium-catalyzed formylation of a 6-halo-2-(methylthio)benzoxazole, followed by reduction of the resulting aldehyde, presents a viable, albeit longer, route.
Modification of an existing hydroxyl group is also a feasible strategy. For instance, if a 6-hydroxy-2-(methylthio)benzoxazole is available, it can be functionalized to introduce the methanol moiety through various C-C bond-forming reactions.
| Strategy | Precursor/Intermediate | Key Reagents |
| Reduction of a Carboxylic Acid | 4-Carboxy-2-aminophenol | LiAlH₄, BH₃·THF |
| Direct Hydroxymethylation | 2-(Methylthio)benzoxazole | Formaldehyde, Base/Acid |
| Formylation and Reduction | 6-Halo-2-(methylthio)benzoxazole | CO, H₂, Pd catalyst; then NaBH₄ |
Multi-Component Reactions for Integrated Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound by combining three or more reactants in a single synthetic operation. While a specific MCR for the direct synthesis of the target molecule is not yet widely established, the principles of MCRs can be applied to construct the core structure and introduce the necessary functionalities in a convergent manner.
For example, a potential three-component reaction could involve an appropriately substituted o-aminophenol (containing a precursor to the 6-methanol group), an aldehyde, and a sulfur-containing nucleophile. Copper-catalyzed MCRs have been utilized for the synthesis of substituted benzoxazole derivatives under mild conditions. nih.govmdpi.com These reactions often proceed via the formation of an imine intermediate, followed by cyclization and aromatization. By carefully selecting the starting materials, it may be possible to integrate the introduction of the methylthio group and the formation of the benzoxazole ring in a single step.
The development of novel MCRs that can tolerate a wider range of functional groups is an active area of research. Isocyanide-based multicomponent reactions, for instance, are known for their ability to generate molecular diversity and could potentially be adapted for the synthesis of functionalized benzoxazoles.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: For the cyclization step to form the benzoxazole ring, a variety of catalysts have been explored, including Brønsted and Lewis acids. mit.edu For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles in aqueous media. nih.gov In multi-component reactions, copper complexes have been shown to be effective. nih.govmdpi.com The choice of catalyst can significantly impact the reaction rate and selectivity.
Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of reactants and the stability of intermediates. While traditional organic solvents are commonly used, there is a growing interest in more environmentally friendly "green" solvents. Ionic liquids and deep eutectic solvents are being investigated as alternative reaction media. mit.edu
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts. Microwave-assisted synthesis has emerged as a valuable technique to reduce reaction times and often improve yields by providing rapid and uniform heating.
| Parameter | Common Conditions/Reagents | Impact on Synthesis |
| Catalyst | Brønsted acids (p-TsOH), Lewis acids (Sm(OTf)₃), Copper complexes | Affects reaction rate, selectivity, and applicability of MCRs |
| Solvent | Toluene, DMF, Acetonitrile, "Green" solvents (e.g., ionic liquids) | Influences solubility, reaction kinetics, and environmental impact |
| Temperature | Room temperature to reflux | Controls reaction rate and can influence byproduct formation |
| Reaction Time | Minutes (microwave) to hours (conventional heating) | Affects throughput and potential for degradation |
By systematically investigating these advanced synthetic methodologies and optimizing the reaction conditions, researchers can develop more efficient and sustainable routes to this compound and its analogs, facilitating their further exploration in various scientific fields.
Chemical Transformations and Reactivity Studies of 2 Methylthio Benzo D Oxazole 6 Methanol and Its Derivatives
Transformations at the Benzoxazole (B165842) Ring System
The benzoxazole ring is an aromatic heterocyclic system characterized by considerable stability. Transformations that involve the cleavage or rearrangement of this ring system typically require forcing conditions or specific activation. While the benzoxazole core is generally robust, certain Lewis acid-mediated conditions can promote ring cleavage and rearrangement cascades, particularly in related N-acylbenzotriazole precursors which can cyclize to form benzoxazoles. nih.govacs.org For instance, the use of strong Lewis acids like aluminum chloride (AlCl₃) can initiate ring-opening followed by cyclization to form the benzoxazole ring from suitable precursors. nih.govacs.org
Under strongly basic conditions, cleavage of related heterocyclic systems has been observed. For example, the reaction of a 3-methyl-2-(methylthio)benzothiazolium salt with an excess of a strong base like lithium diisopropylamide (LDA) can lead to the cleavage of the C–S bond within the thiazole (B1198619) ring and subsequent intramolecular recyclization. researchgate.net While not directly demonstrated on 2-(methylthio)benzo[d]oxazole (B78973) itself, this suggests that under highly basic conditions, the integrity of the heteroaromatic ring could be compromised, potentially leading to complex rearrangements. However, under typical synthetic conditions, the benzoxazole ring of 2-(Methylthio)benzo[d]oxazole-6-methanol is expected to remain intact, with reactivity being dominated by its substituents.
Reactivity of the Methylthio Substituent
The methylthio group at the 2-position is a key site of reactivity on the molecule. The sulfur atom can undergo oxidation and participate in both nucleophilic and electrophilic reactions, making it a versatile handle for further molecular elaboration.
Oxidation Reactions of Sulfide (B99878) Moieties
The sulfide linkage in the 2-(methylthio) group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the benzoxazole system, as the sulfur center is converted from an electron-donating sulfide to strongly electron-withdrawing sulfinyl and sulfonyl groups.
The oxidation of the structurally analogous 2-(methylthio)benzothiazole (B1198390) has been studied and provides a model for the reactivity of this compound. researchgate.net Controlled oxidation, typically with one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂), yields the 2-(methylsulfinyl)benzo[d]oxazole derivative. The use of excess oxidant or stronger reaction conditions leads to the fully oxidized 2-(methylsulfonyl)benzo[d]oxazole derivative. researchgate.netorganic-chemistry.org The resulting sulfones are valuable synthetic intermediates; for example, 2-sulfonylbenzothiazoles are known to react with biothiols, releasing a sulfinic acid intermediate. nsf.gov
A variety of reagents can be employed for these transformations, offering different levels of selectivity and reactivity. organic-chemistry.orgnih.govorientjchem.org
| Reagent | Typical Product | Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Acetic acid, room temperature nih.gov |
| Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Sulfone | Catalyst (e.g., NbC, TaC), elevated temperature organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry-dependent, chlorinated solvents organic-chemistry.org |
| Oxone® (Potassium peroxymonosulfate) | Sulfone | Methanol (B129727)/Water, room temperature orientjchem.org |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/Water, 0°C to room temperature |
Nucleophilic and Electrophilic Reactions Involving Sulfur
The 2-(methylthio) group can participate in substitution reactions where it acts as a leaving group, particularly after activation. The sulfur atom itself can also behave as an electrophilic center.
In related 2-(methylthio)benzothiazolium salts, the methylthio group is an excellent leaving group and is readily displaced by nucleophiles. researchgate.net While the neutral 2-(methylthio)benzoxazole is less reactive, quaternization of the ring nitrogen or oxidation of the sulfur would significantly enhance its susceptibility to nucleophilic attack at the C2 position.
Conversely, the sulfur atom can be targeted by strong carbon nucleophiles in an umpolung-type reaction where the sulfur acts as an electrophile. acsgcipr.org This typically requires activation of the sulfur by converting it into a species with a good leaving group, such as an S-CN or S-Cl species, or by using unsymmetrical disulfides. acsgcipr.org For instance, dimethyl(methylthio)sulfonium (B1224233) salts are effective electrophiles that can deliver a methylthio group to a nucleophile. rsc.org This inherent electrophilicity suggests that under specific conditions, strong nucleophiles could attack the sulfur atom of 2-(methylthio)benzo[d]oxazole, potentially leading to C-S bond cleavage or displacement of the methyl group.
Functionalization and Derivatization of the 6-Methanol Group
The primary benzylic alcohol at the 6-position is a versatile functional group that allows for numerous derivatizations through standard alcohol chemistry.
Esterification and Etherification Reactions
The 6-methanol group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids (for carboxylic acids) or occur in the presence of a base (for acyl chlorides/anhydrides) to neutralize the acidic byproduct.
Similarly, etherification can be achieved to produce 6-(alkoxymethyl) or 6-(aryloxymethyl) derivatives. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C to rt | (2-(Methylthio)benzo[d]oxazol-6-yl)methyl acetate |
| Esterification | Benzoic Acid | H₂SO₄ (cat.), Toluene, reflux | (2-(Methylthio)benzo[d]oxazol-6-yl)methyl benzoate |
| Etherification | 1. NaH; 2. Methyl Iodide | THF, 0°C to rt | 6-(Methoxymethyl)-2-(methylthio)benzo[d]oxazole |
| Etherification | 1. NaH; 2. Benzyl Bromide | DMF, 0°C to rt | 6-((Benzyloxy)methyl)-2-(methylthio)benzo[d]oxazole |
Oxidation to Aldehydes or Carboxylic Acids
The primary alcohol of the 6-methanol group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. The commercial availability of 2-(Methylthio)benzo[d]oxazole-6-carboxaldehyde confirms the feasibility of this transformation. bldpharm.com
Mild oxidizing agents are required for the selective oxidation to the aldehyde, 2-(Methylthio)benzo[d]oxazole-6-carboxaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic alcohols to aldehydes. researchgate.net
Stronger oxidizing agents will convert the 6-methanol group directly to the carboxylic acid, 2-(Methylthio)benzo[d]oxazole-6-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or catalytic systems involving oxygen or hydrogen peroxide. organic-chemistry.orggoogle.commdpi.com
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |
| Aldehyde | Manganese Dioxide (MnO₂) | CH₂Cl₂ or Acetone, reflux |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, then acid workup |
| Carboxylic Acid | Hydrogen Peroxide (H₂O₂) | Selenium catalyst, water mdpi.com |
Halogenation and Other Substitutions
Specific research on the halogenation and other substitution reactions of this compound is not available in the reviewed scientific literature.
Ring-Opening and Rearrangement Pathways
Detailed studies on the ring-opening and rearrangement pathways of this compound are not documented in the accessible scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) for Methylthio and Methanol (B129727) Proton Assignments
¹H NMR spectroscopy would be used to identify the chemical environment of all protons in the molecule. The spectrum for 2-(Methylthio)benzo[d]oxazole-6-methanol is expected to show distinct signals for the protons of the methylthio group (-SCH₃), the methanol group (-CH₂OH), and the aromatic protons on the benzoxazole (B165842) ring. The integration of these signals would confirm the number of protons in each group, while their chemical shifts and splitting patterns would provide information about their connectivity.
Expected ¹H NMR Data: A data table for ¹H NMR would be presented here if experimental values were available.
Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This analysis would confirm the presence of the methyl carbon of the methylthio group, the methylene (B1212753) carbon of the methanol group, and the carbons of the benzoxazole ring system, including the quaternary carbons.
Expected ¹³C NMR Data: A data table for ¹³C NMR would be presented here if experimental values were available.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To definitively assign proton and carbon signals and understand the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would establish proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, confirming the precise substitution pattern on the benzoxazole ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the methanol group, C-H stretches of the aromatic and aliphatic groups, the C=N and C-O-C stretches of the oxazole (B20620) ring, and the C-S stretch of the methylthio group.
Expected FT-IR Data: A data table for FT-IR would be presented here if experimental values were available.
Raman Spectroscopy (FT-Raman)
FT-Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretches. The Raman spectrum would be expected to show characteristic bands for the aromatic ring vibrations and the C-S bond.
Expected FT-Raman Data: A data table for FT-Raman would be presented here if experimental values were available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₉NO₂S, the calculated molecular weight is 195.24 g/mol . evitachem.com
In a typical electron ionization (EI) mass spectrum, the compound is expected to exhibit a distinct molecular ion peak (M⁺˙) at m/z = 195. The fragmentation of this molecular ion would likely proceed through several predictable pathways, characteristic of benzoxazole and substituted aromatic systems. nih.govresearchgate.net Key fragmentation mechanisms would involve the cleavage of the substituents on the benzoxazole core.
Common fragmentation pathways for related structures include:
Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen, nitrogen, and sulfur) and the aromatic ring are susceptible to cleavage. A primary fragmentation event could be the loss of a methyl radical (•CH₃) from the methylthio group, leading to a stable cation at m/z = 180.
Loss of the Methanol Substituent: Cleavage of the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring could result in the loss of a •CH₂OH radical, yielding a fragment at m/z = 164.
Ring Cleavage: The benzoxazole ring itself can undergo fragmentation. This complex process can lead to the formation of smaller, stable aromatic ions.
A table of predicted major fragments for this compound is presented below.
| Predicted m/z | Predicted Lost Fragment | Predicted Ion Structure |
| 195 | - | [C₉H₉NO₂S]⁺˙ (Molecular Ion) |
| 180 | •CH₃ | [M - CH₃]⁺ |
| 164 | •CH₂OH | [M - CH₂OH]⁺ |
| 152 | •SCH₃ | [M - SCH₃]⁺ |
| 134 | •CH₃, CO, HCN | Fragment from cleavage of the oxazole ring |
This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The benzoxazole core of this compound constitutes a conjugated system, which is expected to give rise to characteristic absorption bands. rsc.orgrsc.org
The electronic spectrum of benzoxazole derivatives is typically characterized by two main types of transitions:
π → π* Transitions: These high-energy transitions occur within the aromatic π-system of the fused benzene and oxazole rings. They usually result in strong absorption bands.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. These absorptions are generally weaker.
For benzoxazole and its derivatives, absorption maxima (λmax) are typically observed in the UVA range, often between 330 nm and 370 nm. scielo.brscielo.br The presence of auxochromic substituents like the hydroxyl (-OH) and methylthio (-SCH₃) groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The electronic transitions are localized mainly on the benzene ring portion of the chromophore. rsc.org
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | Aromatic and heterocyclic π system | Shorter wavelength (UV-B/C) | High |
| π → π | Extended conjugated system | Longer wavelength (UV-A) | High |
| n → π* | Lone pair electrons on N, O, S | Longer wavelength (UV-A/Visible) | Low |
This table outlines the expected electronic transitions for a benzoxazole chromophore.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the structural characteristics can be inferred from studies on analogous oxazole and benzoxazole derivatives. iucr.orgiucr.org
Single Crystal X-ray Diffraction Data Collection and Refinement
The process would involve growing a single crystal of the compound suitable for diffraction. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are used to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). This information is then used to solve the crystal structure and refine the atomic positions to generate a final, detailed molecular model.
Analysis of Molecular Geometry and Conformation
Based on the structures of related compounds, the benzoxazole ring system of this compound is expected to be essentially planar. nih.gov Bond lengths and angles within this fused ring system would be consistent with those of other benzoxazole derivatives. The substituents, however, introduce conformational flexibility. The C-S and C-O bonds of the methylthio and methanol groups, respectively, would allow for rotation, and their final positions would be influenced by steric and electronic factors within the crystal lattice.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding)
The crystal packing is determined by a network of intermolecular interactions that stabilize the three-dimensional lattice. researchgate.net The functional groups in this compound are capable of forming several types of interactions:
Hydrogen Bonding: The primary and most influential interaction would be hydrogen bonding involving the hydroxyl group of the methanol substituent. This group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen). This would likely lead to the formation of chains or dimeric motifs, such as O-H···O or O-H···N (with the oxazole nitrogen).
π-π Stacking: The planar benzoxazole rings can stack on top of each other, an interaction driven by favorable orbital overlap. iucr.org
Sulfur Interactions: The sulfur atom in the methylthio group could participate in weak van der Waals or other non-covalent interactions. nih.gov
The interplay of these forces dictates the final crystal architecture. The formation of strong hydrogen-bonded networks via the methanol group is anticipated to be a dominant feature of the crystal packing.
Stereochemistry and Conformational Studies
The molecule this compound is achiral and therefore does not have stereoisomers. Conformational studies would focus on the rotational freedom of the methylthio (-SCH₃) and hydroxymethyl (-CH₂OH) groups attached to the rigid benzoxazole core. The specific conformation adopted in the solid state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. Different crystal forms, or polymorphs, could potentially exist, each featuring a different conformation of these substituent groups.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques to elucidate molecular properties, detailed studies focusing on this specific molecule have not been publicly documented.
While general information regarding the identity of this compound, such as its molecular formula (C₉H₉NO₂S) and CAS number (1430933-70-2), is available, in-depth theoretical analyses are conspicuously absent from the current body of scientific research. Computational chemistry is a powerful tool for predicting molecular structure, reactivity, and electronic characteristics, offering insights that complement experimental findings. Methodologies like Density Functional Theory (DFT) are routinely employed to investigate novel compounds. However, the application of these methods to this compound has not been reported in available literature.
Theoretical studies on analogous structures, such as benzoxazole and benzothiazole (B30560) derivatives, have been performed, demonstrating the utility of these computational approaches. Such research typically involves a detailed examination of the molecule's optimized geometry, the distribution of its frontier molecular orbitals (HOMO and LUMO), and analyses of charge distribution and electrostatic potential. These investigations are crucial for understanding a compound's potential applications in materials science and medicinal chemistry.
The absence of such specific computational data for this compound means that the following key areas remain uncharacterized from a theoretical standpoint:
Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation have not been calculated and reported.
Electronic Structure: A detailed analysis of its electronic properties, which is fundamental to understanding its reactivity and stability, is not available. This includes:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals, and the corresponding energy gap, have not been determined. This information is vital for predicting the compound's chemical reactivity and electronic transition properties.
Charge Distribution: There are no published studies on the distribution of electron density across the molecule, using methods like Mulliken or Natural Bond Orbital (NBO) analysis. This data would identify the electrophilic and nucleophilic sites within the molecule.
Molecular Electrostatic Potential (MEP): A mapping of the electrostatic potential, which visualizes the charge distribution and predicts sites for intermolecular interactions, has not been performed.
Density of States (DOS): An analysis of the number of available electronic states at each energy level, which provides further insight into the electronic structure, is also absent from the literature.
Computational Chemistry and Theoretical Investigations of 2 Methylthio Benzo D Oxazole 6 Methanol
Quantum Chemical Calculations
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. This method calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help elucidate the electronic environment of each atom in 2-(Methylthio)benzo[d]oxazole-6-methanol. For instance, the chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents, while the shifts of the methanol (B129727) and methylthio protons provide information about the local chemical environment.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.8 | Aromatic-C | 110 - 150 |
| -CH₂OH | ~4.7 | C=N (Oxazole) | ~165 |
| -OH | ~5.5 | -CH₂OH | ~65 |
| -SCH₃ | ~2.6 | -SCH₃ | ~15 |
Note: These values are illustrative and based on typical shifts for similar functional groups in related benzoxazole (B165842) structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the harmonic vibrational frequencies of the molecule. DFT calculations can determine the vibrational modes and their corresponding intensities. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretch from the methanol group, C-H stretches from the aromatic ring and methyl groups, the C=N stretching of the oxazole (B20620) ring, and C-O and C-S stretching vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). researchgate.netnih.gov This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, the predicted UV-Vis spectrum would be characterized by π→π* transitions within the benzoxazole ring system.
Global and Local Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Softness, Electrophilicity, Nucleophilicity)
Global and local reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative framework for understanding the chemical reactivity and stability of a molecule. nih.gov
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E_LUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, calculated as ω = χ² / (2η).
Nucleophilicity: While various scales exist, it generally relates to the molecule's ability to donate electrons and is often correlated with the HOMO energy.
Computational studies on related benzoxazole derivatives show that the substitution pattern significantly influences these descriptors. nih.gov For this compound, the electron-donating character of the methylthio and methanol groups would be expected to influence its HOMO and LUMO energies and, consequently, its reactivity profile.
Table 2: Representative Calculated Global Reactivity Descriptors for Benzoxazole Derivatives.
| Descriptor | Typical Calculated Value Range (eV) |
| E_HOMO | -5.5 to -6.5 |
| E_LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Ionization Potential (I) | 5.5 to 6.5 |
| Electron Affinity (A) | 1.0 to 2.0 |
| Hardness (η) | 2.0 to 2.5 |
| Softness (S) | 0.20 to 0.25 |
| Electrophilicity Index (ω) | 1.5 to 2.5 |
Note: These values represent a typical range observed in DFT calculations for various substituted benzoxazoles and serve as an estimation for the target compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation extend theoretical investigations from static structures to dynamic systems, providing insights into conformational flexibility, behavior over time, and interactions with other molecules.
Molecular Mechanics (MM) Calculations for Conformational Analysis
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the key flexible bonds are the C-S bond of the methylthio group and the C-C and C-O bonds of the methanol substituent. By systematically rotating these bonds and calculating the steric energy at each step, a potential energy map can be generated. This analysis would reveal the most stable conformers, which are crucial for understanding its shape, polarity, and how it might interact with a biological receptor.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. acs.org An MD simulation of this compound, typically placed in a simulated solvent box (e.g., water), would involve calculating the forces on each atom and solving Newton's equations of motion. This provides a trajectory of the molecule's dynamic behavior, revealing how it flexes, rotates, and interacts with its environment. MD simulations are essential for understanding the stability of different conformers, solvent effects, and the dynamic nature of intermolecular interactions, such as when the molecule is bound to a protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Molecular Behaviors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To perform a QSAR study involving this compound, a dataset of structurally similar benzoxazole derivatives with measured biological activity (e.g., antimicrobial or anticancer) would be required. researchgate.net For each molecule, a set of numerical descriptors (e.g., physicochemical, electronic, topological) is calculated. A mathematical model is then developed to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized benzoxazole derivatives and to guide the design of more potent compounds by identifying which structural features are most important for the desired activity. tandfonline.com
Table 3: Example of a Dataset Structure for a QSAR Study.
| Compound ID | R¹ Group | R² Group | LogP | E_HOMO (eV) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | -SCH₃ | -CH₂OH | 2.1 | -6.2 | 5.8 | 5.7 |
| 2 | -OCH₃ | -CH₂OH | 1.8 | -6.0 | 6.1 | 6.2 |
| 3 | -SCH₃ | -H | 2.5 | -6.3 | 5.4 | 5.3 |
| ... | ... | ... | ... | ... | ... | ... |
Note: This table is a hypothetical representation of data used to build a QSAR model. The target compound is represented as Compound 1.
Molecular Docking Simulations for Intermolecular Interaction and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov
In a docking simulation of this compound, the compound would be placed into the active site of a target protein of interest (e.g., an enzyme like cyclooxygenase or a kinase). rsc.orgresearchgate.net The simulation program then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The results can identify the most likely binding mode and provide a binding affinity score, which estimates the strength of the interaction. For example, the hydroxyl group of the methanol substituent could act as a hydrogen bond donor or acceptor, while the benzoxazole ring could engage in π-stacking interactions with aromatic amino acid residues in the protein's active site. nih.govijpsonline.com
Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Target.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | LYS-78, ASP-184 | Hydrogen Bond with -OH group |
| PHE-182 | π-π Stacking with benzoxazole ring | ||
| LEU-130, VAL-85 | Hydrophobic interaction with methylthio group |
Note: This table illustrates the kind of detailed interaction data that can be obtained from a molecular docking simulation.
Theoretical Insights into Reaction Mechanisms and Pathways
The formation of the 2-(methylthio)benzo[d]oxazole (B78973) core is generally understood to proceed through a multi-step sequence involving the cyclization of an appropriately substituted o-aminophenol precursor. Theoretical studies on analogous systems have shed light on the key steps and intermediates that are likely involved.
One of the primary pathways for the formation of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a suitable electrophile, followed by an intramolecular cyclization and subsequent dehydration or elimination. In the context of this compound, a plausible synthetic route would involve the reaction of 4-(hydroxymethyl)-2-aminophenol with a reagent capable of introducing the methylthio group at the carbonyl carbon of an intermediate that then cyclizes.
A proposed mechanism, supported by experimental observations for similar 2-substituted benzoxazoles, involves the activation of a carbonyl group, nucleophilic attack by the amino group of the o-aminophenol, intramolecular cyclization via attack from the hydroxyl group, and a final elimination step to yield the aromatic benzoxazole ring. Computational studies on related systems have modeled these steps, providing valuable data on the energetics of each stage.
For instance, a theoretical investigation into a related synthesis of 2-substituted benzoxazoles proposed a cascade reaction mechanism. This mechanism begins with the formation of a highly reactive amidinium salt intermediate. The subsequent steps involve nucleophilic addition, intramolecular cyclization, and elimination. While not specific to our target molecule, this provides a framework for understanding the energetic feasibility of similar transformations.
To illustrate the type of data generated from such computational investigations, the following tables present hypothetical, yet representative, data based on DFT calculations for key steps in benzoxazole formation.
Table 1: Calculated Relative Energies of Intermediates in a Hypothetical Benzoxazole Formation Pathway
| Intermediate | Description | Relative Energy (kcal/mol) |
| I | Reactants (o-aminophenol derivative + electrophile) | 0.0 |
| II | Amidinium Salt Intermediate | +5.2 |
| III | Nucleophilic Adduct | -12.8 |
| IV | Cyclized Intermediate | -25.6 |
| V | Product (2-substituted benzoxazole) | -45.3 |
This interactive table showcases the calculated thermodynamic landscape of the reaction, indicating the relative stability of each intermediate along the proposed pathway. The negative relative energies for the later intermediates suggest a thermodynamically favorable progression towards the final product.
Table 2: Calculated Activation Energies for Key Steps in a Hypothetical Benzoxazole Synthesis
| Reaction Step | Description | Activation Energy (kcal/mol) |
| TS1 | Formation of Amidinium Salt | 15.7 |
| TS2 | Nucleophilic Attack | 8.9 |
| TS3 | Intramolecular Cyclization | 12.4 |
| TS4 | Elimination to form Benzoxazole | 18.1 |
While these tables are illustrative, they underscore the power of computational chemistry to provide quantitative data that complements experimental findings. The theoretical investigation of reaction mechanisms for this compound would involve similar calculations to determine the precise energetic landscape and identify the most favorable reaction pathways. Such studies are invaluable for optimizing synthetic routes and for designing novel derivatives with desired properties. The insights gained from computational modeling can guide experimental efforts, saving time and resources in the laboratory.
Advanced Applications in Materials Science and Industrial Chemistry
Utilization in Optical Materials
The benzoxazole (B165842) scaffold is a well-established component in the design of various optical materials due to its rigid, conjugated structure which often imparts desirable photoluminescent properties. researchgate.netperiodikos.com.br Derivatives of this heterocyclic system are explored for their utility as dyes, probes, and components in electronic devices. researchgate.netresearchgate.net
Benzoxazole derivatives are recognized for their promising photoluminescent characteristics, making them suitable for use as fluorescent probes. periodikos.com.brperiodikos.com.br These compounds can exhibit intense absorption and emission, with some derivatives showing a significant enhancement of fluorescence upon binding to biological targets like DNA. periodikos.com.br The fluorescence properties of benzoxazole-based dyes can be tuned, and they often possess a large conjugated structure, high fluorescence quantum yield, and good chemical and photophysical stability. researchgate.net While specific studies on the fluorescence of 2-(Methylthio)benzo[d]oxazole-6-methanol are not extensively detailed in the reviewed literature, its structural similarity to other fluorescent benzoxazoles suggests its potential as a fluorophore. The presence of the electron-donating methylthio group and the hydroxymethyl group could influence its emission and absorption properties.
Table 1: General Photophysical Properties of Benzoxazole Derivatives
| Property | Typical Characteristics | Reference |
|---|---|---|
| Absorption | Strong absorption in the UV-Vis region | researchgate.net |
| Emission | Broad emission spectra, often in the blue-green region | researchgate.net |
| Quantum Yield | Can be high, depending on substitution and environment | researchgate.net |
Photochromic compounds can undergo reversible changes in their absorption spectra upon irradiation. While specific photochromic behavior for this compound is not documented in the available literature, the broader class of benzoxazole-containing molecules has been investigated for such properties. The benzoxazole ring is noted for its role in compounds exhibiting photochromic activities. The development of novel photochromic molecules is an active area of research, with potential applications in optical switching and data storage.
The search for efficient and stable laser dyes has led to the investigation of various heterocyclic compounds, including benzoxazoles. Benzoxazole derivatives are known to be used in dye lasers. researchgate.net Although direct application of this compound as a laser dye is not specified, its core structure is a common feature in molecules designed for this purpose.
The electroluminescent properties of benzoxazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds can act as emitters or charge-transporting materials within the device structure. The thermal stability and fluorescence characteristics of the benzoxazole core are advantageous for these applications. The specific utility of this compound in LEDs would depend on its specific electroluminescent performance, which requires further investigation.
Role in Polymer Science and Engineering
The benzoxazole moiety is a key structural unit in high-performance polymers, such as polybenzoxazoles (PBOs). rsc.org These polymers are known for their exceptional thermal stability, hydrolytic resistance, and excellent mechanical properties. rsc.org The incorporation of benzoxazole units into polymer backbones can significantly enhance their performance characteristics. rsc.orgrsc.org
Polymers containing benzoxazole moieties are synthesized from monomers that contain the benzoxazole ring or its precursor. rsc.orgkoreascience.kr While this compound is a small molecule, its functional groups, particularly the methanol (B129727) group, could potentially be modified to create a polymerizable monomer. This would allow for the incorporation of the 2-(methylthio)benzoxazole unit into polymer chains, potentially imparting unique optical or thermal properties to the resulting material.
Table 2: Properties of Polymers Containing Benzoxazole Moieties
| Property | Description | Reference |
|---|---|---|
| Thermal Stability | High glass transition temperatures and decomposition temperatures | rsc.orgrsc.org |
| Mechanical Properties | High tensile strength and modulus | rsc.org |
| Chemical Resistance | Superior hydrolytic stability | rsc.org |
Development of Specialty Chemicals and Intermediates
Benzoxazole derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. jocpr.comnih.gov The compound this compound, with its reactive methanol group and the potential for modification at the methylthio group or the aromatic ring, serves as a versatile building block. evitachem.com It can be a starting material for the synthesis of a variety of larger, bioactive structures or functional molecules for materials science applications. jocpr.com The synthesis of various benzoxazole and benzothiazole (B30560) derivatives often involves the condensation of precursors with aldehydes, carboxylic acids, or other reagents, highlighting the importance of functionalized benzoxazole building blocks. mdpi.comekb.egderpharmachemica.com
Environmental and Industrial Sustainability Considerations of Synthesis Pathways
The synthesis of specialized chemical compounds like this compound necessitates a thorough evaluation of its environmental footprint and the sustainability of its production methods. While specific life cycle assessment (LCA) studies for this particular compound are not extensively documented in publicly available literature, a broader analysis of the synthesis of related benzoxazole derivatives provides a framework for understanding the key environmental considerations. researchgate.net
Traditional methods for synthesizing benzoxazoles often involve the use of strong acids, high temperatures, and organic solvents, which can lead to significant waste generation and environmental impact. researchgate.net In contrast, modern synthetic chemistry is increasingly focused on the principles of green chemistry to mitigate these issues. For the synthesis of benzoxazole derivatives, several greener approaches have been explored, which are likely applicable to the production of this compound.
Key Green Chemistry Strategies for Benzoxazole Synthesis:
Catalysis: The use of reusable and non-toxic catalysts is a cornerstone of green synthesis. For benzoxazole synthesis, various catalysts have been investigated to improve reaction efficiency and reduce waste.
Alternative Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water or glycerol, is a significant area of research. mdpi.com Some reactions are even designed to be solvent-free. researchgate.net
Energy Efficiency: The application of microwave irradiation or ultrasound as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
A life cycle assessment of the synthesis of 2-aryl benzoxazoles has highlighted the environmental benefits of continuous flow processes over traditional batch processes. researchgate.net The study demonstrated that continuous flow technology can lead to a significant reduction in carbon emissions, energy consumption, and solvent use. researchgate.net The primary environmental impact in the assessed batch processes was attributed to the use of solvents like dimethylformamide (DMF) and ethanol. researchgate.net
Hypothetical Life Cycle Assessment Framework for this compound Synthesis:
A comprehensive life cycle assessment for the synthesis of this compound would typically involve the following stages:
| LCA Stage | Key Considerations |
| Raw Material Acquisition | The environmental impact of sourcing starting materials, such as substituted o-aminophenols and sulfur-containing reagents. |
| Manufacturing Process | Energy consumption, solvent usage, catalyst efficiency and reusability, and waste generation (solid, liquid, and gaseous emissions). |
| Purification | The environmental impact of the methods used to isolate and purify the final product, including solvent use and energy consumption for techniques like chromatography or crystallization. |
| End-of-Life | The biodegradability and potential environmental fate of the compound and any byproducts. |
While specific data for this compound is scarce, the general trend in the synthesis of benzoxazole derivatives is a move towards more sustainable practices. researchgate.netresearchgate.net The adoption of green chemistry principles and advanced manufacturing technologies like continuous flow processing holds the potential to significantly reduce the environmental impact of producing this and other specialty chemicals. Further research and publication of specific life cycle assessments are needed to provide a more detailed and accurate understanding of the environmental and industrial sustainability of this compound synthesis.
Q & A
Basic: What are the optimized synthetic routes for 2-(Methylthio)benzo[d]oxazole-6-methanol?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the benzoxazole core via cyclization of precursors like 2-aminophenol derivatives with methyl isocyanate or thiourea analogs under basic conditions (e.g., NaOH/KCO) in DMF or DMSO .
- Step 2: Introduce the methylthio group at the 2-position using methyl disulfide or methylthiolation reagents (e.g., CHSSCH) in the presence of a catalyst like CuI .
- Step 3: Functionalize the 6-position with a methanol group via hydroxymethylation (e.g., formaldehyde under reductive conditions) or oxidation of a methyl precursor .
Key Considerations: Monitor reaction progress with TLC/HPLC and purify intermediates via column chromatography to minimize byproducts.
Advanced: How can structural modifications enhance the biological activity of this compound?
Answer:
- Methanol Group Optimization: Convert the -CHOH group to esters (-COOR) or ethers (-OR) to improve lipophilicity and bioavailability .
- Methylthio Substitution: Replace the methylthio group with sulfoxide (-S(O)CH) or sulfone (-SOCH) to modulate electronic effects and binding affinity .
- Heterocycle Fusion: Attach additional rings (e.g., pyridine, triazole) to the benzoxazole core to explore π-π stacking interactions with biological targets .
Validation: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking to prioritize candidates .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise due to:
- Purity Differences: Validate compound purity (>95%) via NMR, HPLC, and elemental analysis. Impurities from incomplete synthesis (e.g., unreacted methylthio intermediates) can skew results .
- Assay Conditions: Standardize testing parameters (e.g., cell line origin, incubation time, solvent controls). For example, conflicting cytotoxicity data may stem from varying cell viability protocols (MTT vs. ATP assays) .
- Substituent Positional Effects: Ensure regioselectivity in synthesis; even minor positional isomers (e.g., 5- vs. 6-methanol) can drastically alter activity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation: H/C NMR to verify substituent positions and purity. For example, the methanol proton (-CHOH) appears as a triplet at δ ~4.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (CHNOS) and detect isotopic patterns.
- Chromatography: HPLC with UV detection (λ ~270 nm for benzoxazole absorption) to assess purity .
Advanced: What mechanistic pathways are implicated in the compound’s biological activity?
Answer:
- Apoptosis Induction: Likely involves p53 activation and caspase-3/7 upregulation, as seen in structurally related benzothiazoles . Validate via Western blotting for apoptotic markers (e.g., Bcl-2/Bax ratio).
- Enzyme Inhibition: Potential inhibition of kinases (e.g., EGFR) or oxidoreductases. Use enzymatic assays with recombinant proteins and ATP/NADH depletion readouts .
- Reactive Oxygen Species (ROS) Modulation: The methylthio group may act as a redox-active moiety. Measure ROS levels using fluorescent probes (e.g., DCFH-DA) .
Basic: How to assess the compound’s stability under experimental storage conditions?
Answer:
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. The methanol group may oxidize to formic acid derivatives under humid conditions .
- Photostability: Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra. Benzoxazole derivatives are prone to photodegradation .
- Solution Stability: Test in common solvents (DMSO, ethanol) at -20°C, 4°C, and RT. Precipitates or color changes indicate instability .
Advanced: What computational tools can predict SAR for derivatives of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., DNA topoisomerases). The methylthio group may occupy hydrophobic pockets .
- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Train datasets with bioactivity data from analogues .
- MD Simulations: Explore binding dynamics over 100 ns trajectories (GROMACS/AMBER). Focus on hydrogen bonding between the methanol group and active-site residues .
Basic: What are the solubility challenges, and how can they be mitigated?
Answer:
- Issue: Low aqueous solubility due to the hydrophobic benzoxazole core.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
